3-(methoxycarbonyl)oxolane-2-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C7H10O5. It is known for its unique structure, which allows for diverse applications in fields such as drug development, organic synthesis, and material science. This compound exhibits exceptional properties, making it an exciting prospect for future breakthroughs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)oxolane-2-carboxylic acid typically involves the esterification of oxolane-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)oxolane-2-carboxylic acid: Unique due to its specific ester and carboxylic acid functional groups.
Oxolane-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonyl derivatives: Compounds with similar ester groups but different core structures.
Uniqueness
This compound stands out due to its combination of ester and carboxylic acid functional groups, which provide a versatile platform for various chemical reactions and applications. Its unique structure allows for diverse interactions in biological and industrial contexts, making it a valuable compound for research and development .
Properties
CAS No. |
1824497-85-9 |
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Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-methoxycarbonyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
XHOKTQRTPCFXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1C(=O)O |
Purity |
50 |
Origin of Product |
United States |
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